molecular formula C13H15ClO3 B7994543 Methyl 5-(4-chlorophenyl)-3-methyl-5-oxovalerate

Methyl 5-(4-chlorophenyl)-3-methyl-5-oxovalerate

Cat. No.: B7994543
M. Wt: 254.71 g/mol
InChI Key: IWLFCUWZNZIQQU-UHFFFAOYSA-N
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Description

Methyl 5-(4-chlorophenyl)-3-methyl-5-oxovalerate is an organic compound with a complex structure that includes a chlorophenyl group, a methyl group, and an oxovalerate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-chlorophenyl)-3-methyl-5-oxovalerate typically involves the esterification of 4-chlorobenzoic acid with methanol, followed by a series of reactions to introduce the methyl and oxovalerate groups. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-chlorophenyl)-3-methyl-5-oxovalerate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

Methyl 5-(4-chlorophenyl)-3-methyl-5-oxovalerate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(4-chlorophenyl)-3-methyl-5-oxovalerate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 5-(4-chlorophenyl)-3-methyl-5-oxovalerate include:

Uniqueness

This compound is unique due to the presence of the chlorophenyl group, which imparts specific chemical properties such as increased reactivity in substitution reactions. This uniqueness makes it valuable in the synthesis of complex molecules and in applications where specific reactivity is required .

Properties

IUPAC Name

methyl 5-(4-chlorophenyl)-3-methyl-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO3/c1-9(8-13(16)17-2)7-12(15)10-3-5-11(14)6-4-10/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLFCUWZNZIQQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=CC=C(C=C1)Cl)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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